依替卡因盐酸盐

描述

Etidocaine hydrochloride is an amide-type local anesthetic with a prolonged duration of action. It is used in various medical procedures for its anesthetic properties, which include a rapid onset and a long-lasting effect. Clinical studies have shown that etidocaine hydrochloride is effective in providing anesthesia during surgeries, such as oral surgery, and in controlling postoperative pain . It is structurally related to lidocaine but has been found to be more potent and to have a longer duration of action .

Synthesis Analysis

While the specific synthesis of etidocaine hydrochloride is not detailed in the provided papers, it is mentioned that etidocaine is structurally similar to lidocaine, suggesting that its synthesis may involve similar chemical processes . The structural formula and chemical properties of etidocaine are said to be quite similar to those of lidocaine, indicating that the synthesis likely involves the formation of an amide bond between an appropriate amine and acid precursor .

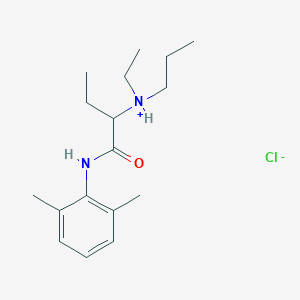

Molecular Structure Analysis

Etidocaine hydrochloride's molecular structure is characterized by high plasma protein binding capacity and enhanced lipid solubility, which are related to its low systemic toxicity and prolonged duration of action . The structural formula is similar to lidocaine, which is an anilide-type local anesthetic, suggesting that etidocaine also contains an amide linkage and aromatic moieties that are essential for its anesthetic function .

Chemical Reactions Analysis

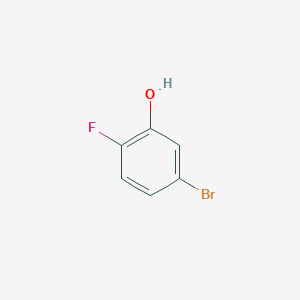

The chemical reactions involving etidocaine hydrochloride include its interaction with adrenaline, which has been shown to shorten the onset time for sensory blockade and motor block when administered extradurally . Additionally, the formation of ion-pair complexes with bromocresol green for spectrophotometric determination indicates that etidocaine can participate in reactions that form colored complexes, which can be used for its quantification in pharmaceutical formulations .

Physical and Chemical Properties Analysis

Etidocaine hydrochloride's physical and chemical properties contribute to its efficacy as a local anesthetic. It has a high frequency and rapid onset of action, with a slow regression and prolonged duration of sensory and motor blockade . The spectrophotometric method developed for its determination relies on its chemical properties, such as its ability to form an ion-pair complex with bromocresol green . The pharmacokinetic studies suggest that etidocaine has a lower systemic toxicity compared to other local anesthetic agents, which is attributed to its high plasma protein binding and lipid solubility . The disposition and placental transfer of etidocaine in pregnancy have been studied, showing rapid transfer and a marked increase in the fraction unbound in plasma during delivery, which has clinical implications .

Relevant Case Studies

Several case studies have demonstrated the effectiveness of etidocaine hydrochloride in clinical settings. For instance, its use in oral surgery resulted in rapid onset time, high frequency of surgical anesthesia, and long duration without side effects . In comparison with lidocaine, etidocaine has been found to produce comparable anesthesia but with greater measured intraoperative blood loss . Another study highlighted its use in extradural anesthesia, where the addition of adrenaline to etidocaine hydrochloride shortened the onset time for sensory and motor blocks . These case studies provide practical insights into the use of etidocaine hydrochloride in medical procedures and its impact on patient outcomes.

科学研究应用

手术中的区域镇痛

依替卡因盐酸盐: 广泛用于手术期间的区域镇痛。 它提供快速起效和可预测的硬膜外镇痛节段性扩散,这对于需要局部麻木而不影响患者意识的手术至关重要 。该药物的效力和作用持续时间受其脂溶性和蛋白质结合能力的影响,使其成为外科医生的可靠选择。

产科麻醉

在产科,依替卡因盐酸盐用于分娩和分娩以控制疼痛。 其长效活性对于长时间手术是有益的,尽管据报道它在口腔手术期间有增加出血的缺点 。这种应用对于确保产妇舒适度同时最大程度地降低胎儿风险至关重要。

牙科手术

依替卡因盐酸盐: 也用于口腔科的牙科手术。 它有效阻断神经传导的能力使其适用于需要精确控制疼痛管理的复杂牙科手术 。

眼科使用

在眼科,依替卡因盐酸盐用于需要暂时麻醉眼周区域的手术。 它的药代动力学使其成为精细眼科手术的有效局部麻醉剂 。

妇科手术

妇科手术通常使用依替卡因盐酸盐,因为它具有持久的作用效果,并且能够提供高度的感觉和运动阻滞。 这在可能更广泛或持续时间不可预测的手术中特别有用 。

药理学研究

依替卡因盐酸盐: 是正在进行的药理学研究的主题。它与钠离子通道的相互作用及其对神经膜电位的影響是重要的研究领域。 了解这些机制可以导致开发具有改进特征的新型麻醉剂 。

安全和危害

作用机制

Target of Action

Etidocaine hydrochloride, marketed under the name Duranest , is an amide-type local anesthetic . The primary targets of Etidocaine are the sodium ion channels involved in the initiation and conduction of neuronal impulses .

Mode of Action

Etidocaine works by blocking the sodium ion channels, thereby inhibiting the initiation and conduction of neuronal impulses . This blockage prevents the generation and transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied .

Biochemical Pathways

It is known that the drug works by blocking sodium ion channels, which play a crucial role in nerve impulse transmission . By blocking these channels, Etidocaine disrupts the normal functioning of the nervous system in the local area, leading to a loss of sensation .

Pharmacokinetics

Etidocaine is readily absorbed from parenteral injection sites . It has an onset of action within 2 to 8 minutes and a duration of action of 4.5 to 13 hours . The drug is metabolized in the liver and excreted in the urine . It has a half-life of 1 to 2 hours . Etidocaine crosses the blood-brain barrier and the placenta .

Result of Action

The primary result of Etidocaine’s action is a loss of sensation in the local area where the drug is applied. This is due to the drug’s ability to block the sodium ion channels involved in nerve impulse transmission . This makes Etidocaine an effective local anesthetic for use during surgical procedures, labor, and delivery .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

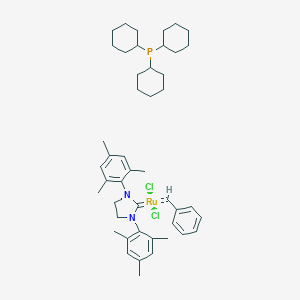

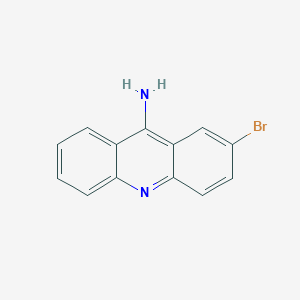

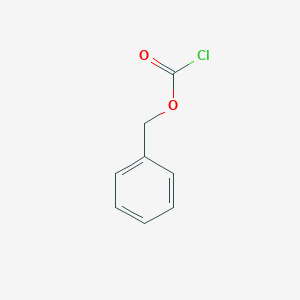

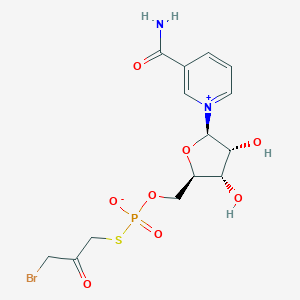

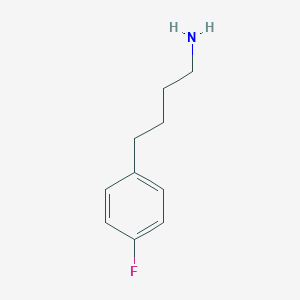

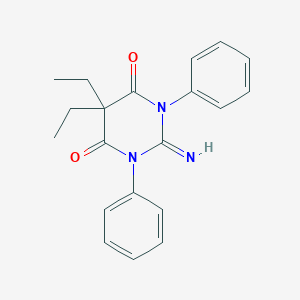

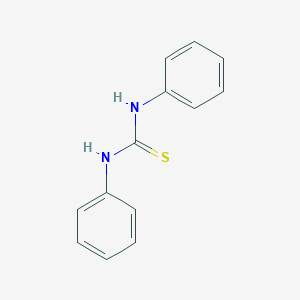

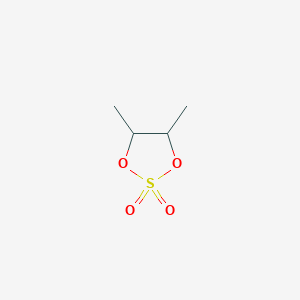

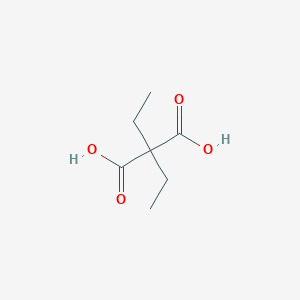

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etidocaine hydrochloride exert its anesthetic effect?

A1: Etidocaine hydrochloride, like other amide local anesthetics, acts by blocking voltage-gated sodium channels in nerve cells [, , , ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Q2: What is the structural characterization of etidocaine hydrochloride?

A2: Etidocaine hydrochloride is an amide local anesthetic with the following characteristics:

- Spectroscopic data: 1H and 13C NMR chemical shift assignments have been determined for both etidocaine and etidocaine hydrochloride using various NMR techniques, including COSY and 2D heteronuclear experiments []. These data are crucial for understanding the structure and behavior of the molecule in solution.

Q3: Are there different forms of etidocaine hydrochloride in solution?

A3: Yes, etidocaine hydrochloride exhibits isomerism. While etidocaine itself has one chiral center, etidocaine hydrochloride possesses an additional acid-induced chirality at the protonated amine nitrogen. This results in the presence of solvent-dependent diastereomers. In CDCl3 solution, at 20°C and 50.3 MHz, ten out of fourteen magnetically nonequivalent 13C nuclei show doubled peaks due to these diastereomers [].

Q4: What are the key characteristics of etidocaine hydrochloride's anesthetic profile?

A4: Etidocaine hydrochloride is known for its:

- Rapid onset of action: Clinical studies have demonstrated that etidocaine hydrochloride provides a rapid onset of anesthesia [, ].

- Long duration of action: Compared to other local anesthetics like lidocaine, etidocaine hydrochloride provides a significantly longer duration of anesthesia, often cited as twice as long [, , , ].

- Potent anesthetic effect: In clinical settings, etidocaine hydrochloride has shown a high frequency of achieving successful surgical anesthesia [, ].

Q5: Has etidocaine hydrochloride been investigated for its ability to reduce postoperative pain?

A5: Yes, the prolonged duration of action of etidocaine hydrochloride has led to research investigating its potential to minimize postoperative pain. Studies have explored its use in oral surgery, where its extended anesthetic effect has been suggested to reduce the need for postoperative analgesics [, ].

Q6: How does the addition of adrenaline affect the action of etidocaine hydrochloride?

A6: Adding adrenaline (epinephrine) to etidocaine hydrochloride for extradural anesthesia has been shown to:

- Accelerate onset: Adrenaline significantly shortens the onset time for both sensory and motor block, particularly the spread of analgesia from the injection site [].

- Increase cardiac stimulation: Etidocaine hydrochloride combined with adrenaline can lead to increased cardiac stimulation and a decrease in total peripheral resistance, particularly in the initial period following administration [].

Q7: Are there documented cases of hypersensitivity to amide anesthetics like etidocaine hydrochloride?

A7: Yes, although rare, delayed-type hypersensitivity reactions to amide anesthetics, including etidocaine hydrochloride, have been reported []. It is crucial for healthcare professionals to be aware of potential allergic reactions and have strategies for managing such cases.

Q8: Have there been studies on the use of etidocaine hydrochloride during pregnancy?

A8: Yes, research has been conducted on the disposition and placental transfer of etidocaine in pregnancy []. This type of research is crucial for understanding the safety profile of drugs used in specific populations.

Q9: Are there any known polymorphisms of etidocaine hydrochloride?

A9: Research has investigated the polymorphism of etidocaine hydrochloride []. Understanding the different polymorphic forms of a drug is important for pharmaceutical development, as these forms can impact the drug's stability, solubility, and ultimately its efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)